3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate
Description
This compound belongs to the chromen-4-one family, characterized by a benzopyran core substituted with a benzo[d]thiazole moiety at position 3, diethyl groups at positions 2 and 6, and a propionate ester at position 5. Its molecular formula is C₂₃H₂₁NO₄S, with a molecular weight of 415.5 g/mol .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-2,6-diethyl-4-oxochromen-7-yl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S/c1-4-13-11-14-18(12-17(13)28-20(25)6-3)27-16(5-2)21(22(14)26)23-24-15-9-7-8-10-19(15)29-23/h7-12H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCMEBLHXCTWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)CC)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . This intermediate is then reacted with a chromone derivative under specific conditions to form the desired compound. The final step involves esterification with propionic acid or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. Techniques such as microwave-assisted synthesis and green chemistry principles can be employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and chromone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of compounds containing benzothiazole and coumarin moieties as antimicrobial agents. For instance, derivatives of benzothiazole have shown significant activity against various bacterial strains and fungi. The incorporation of the coumarin structure may enhance this activity due to synergistic effects, making it a promising candidate for developing new antimicrobial drugs.
| Compound | Activity Type | Target Organisms |
|---|---|---|
| 3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate | Antimicrobial | Gram-positive and Gram-negative bacteria, fungi |
Anticancer Properties
The compound's structure suggests potential anticancer properties. Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. For example, studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116). The mechanism often involves the induction of apoptosis and cell cycle arrest.
Acetylcholinesterase Inhibition
Compounds with coumarin and benzothiazole structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function in patients with neurodegenerative diseases.
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| This compound | 5.0 |
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between the compound and biological targets such as enzymes and receptors. These studies provide insights into the molecular basis for the observed biological activities and help in optimizing the structure for enhanced efficacy.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several synthesized derivatives based on the benzothiazole-coumarin scaffold. The results indicated that compounds similar to this compound showed promising activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF7). The compound's mechanism was linked to its ability to induce apoptosis through mitochondrial pathways .
Case Study 3: AChE Inhibition
Research focused on synthesizing coumarin-based compounds for Alzheimer’s treatment revealed that certain derivatives had potent AChE inhibitory effects, suggesting their potential as therapeutic agents for cognitive disorders .
Mechanism of Action
The mechanism of action of 3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate involves its interaction with specific molecular targets. The benzothiazole moiety can bind to DNA and proteins, affecting their function. The chromone ring can interact with enzymes and receptors, modulating their activity. These interactions lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound’s closest analogs differ in substituents on the chromen ring and ester groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Substituent Effects
Diethyl Groups (Positions 2 and 6): Present only in the target compound, these groups increase steric hindrance and lipophilicity (evidenced by identical XLogP3 despite higher molecular weight) . This may reduce solubility in polar solvents but enhance membrane permeability.
Ester Group (Position 7):
- The propionate ester in the target compound is less bulky than the cinnamate group in the analog. Cinnamate’s conjugated double bond may enhance rigidity and UV absorption, relevant for photophysical applications .
Benzo[d]thiazolyl Group (Position 3):
Computational and Experimental Insights
AutoDock for Binding Studies: Docking simulations (e.g., via AutoDock4) might compare the target compound’s diethyl groups with analogs, assessing steric compatibility in enzyme active sites .
Biological Activity
3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate is a hybrid compound that combines the structural motifs of benzothiazole and chromone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various diseases.
The molecular formula of this compound is with a molecular weight of 407.48 g/mol. The compound features a chromone backbone substituted with a benzothiazole moiety, which is known for its diverse biological activities.
1. Acetylcholinesterase Inhibition
Research indicates that compounds similar to this compound exhibit significant acetylcholinesterase (AChE) inhibitory activity. A study demonstrated that derivatives of coumarin containing benzothiazole showed promising AChE inhibition, which is crucial for potential therapeutic applications in Alzheimer's disease. For instance, one derivative exhibited an IC50 value of 2.7 µM, indicating strong enzyme inhibition .
2. Antimicrobial Activity
Studies have reported that compounds featuring the benzothiazole and chromone structures possess antimicrobial properties. The presence of the thiazole ring enhances the interaction with microbial targets, potentially leading to effective treatments against bacterial and fungal infections.
3. Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research highlights that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
The biological activity of this compound can be attributed to its ability to interact with specific enzyme active sites. For example:
- AChE Inhibition : The compound likely binds to the active site of AChE, preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission.
- Antimicrobial Action : The thiazole moiety may interact with microbial cell membranes or specific metabolic pathways critical for microbial survival.
- Anticancer Effects : The compound may induce apoptosis through the activation of caspases or inhibition of survival pathways such as PI3K/Akt.
Q & A
Q. Basic Research Focus
- 1H/13C NMR: Assign peaks using substituent effects. For example:
- HRMS: Confirm molecular weight with <1 ppm error. For oxadiazinane derivatives, HRMS data (e.g., [M+H]+ at m/z 423.1025) validate the structure .
Methodological Insight:
- Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) to resolve overlapping signals.
What strategies address contradictions in crystallographic data refinement for benzo[d]thiazol derivatives?
Q. Advanced Research Focus
- Software Selection: Use SHELXL for high-resolution small-molecule refinement due to its robustness in handling twinned data and hydrogen bonding networks .
- Validation Metrics: Cross-check residual factors (R1, wR2) with alternative programs (e.g., Olex2 or Phenix) to resolve discrepancies .
- Data Quality: Ensure high-resolution (<1.0 Å) datasets to minimize ambiguity in electron density maps.
Case Study: SHELX’s Patterson methods can resolve disorder in the diethyl groups at positions 2 and 6 of the chromene core .
How can molecular docking elucidate the compound’s interaction with biological targets (e.g., PPO enzymes)?
Q. Advanced Research Focus
- Target Selection: Prioritize enzymes like protoporphyrinogen oxidase (PPO) based on structural analogs (e.g., compound 10ae in inhibits NtPPO with Ki = 0.0338 μM) .
- Docking Workflow:
- Prepare the ligand (propionate ester conformation) using Gaussian-based geometry optimization.
- Use AutoDock Vina or Schrödinger Suite to simulate binding to PPO’s active site.
- Validate with MD simulations (10–100 ns) to assess stability of hydrogen bonds with key residues (e.g., Arg98, His84) .
Methodological Insight: Cross-correlate docking scores with experimental IC50 values to refine predictive models.
What experimental design principles optimize antimicrobial activity evaluation for this compound?
Q. Advanced Research Focus
- Strain Selection: Test against Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative) due to benzo[d]thiazol’s Gram-positive selectivity .
- Dose-Response: Use MIC assays in triplicate with tetracycline as a positive control. For example, compound 3b (p-chlorophenyl analog) showed MIC = 12.5 μg/mL against S. aureus .
- SAR Analysis: Modify substituents (e.g., Cl, CH3, OCH3 at aryl positions) to correlate electronic effects with activity .
Q. Advanced Research Focus
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance cyclization rates due to improved solubility of intermediates .
- Temperature: Reflux (80–100°C) accelerates ring closure but may degrade heat-sensitive groups. Microwave-assisted synthesis reduces time (e.g., 30 minutes vs. 4 hours) .
- Catalysis: Acidic conditions (e.g., glacial acetic acid) stabilize transition states during cyclization .
Methodological Insight: Use DOE (Design of Experiments) to optimize solvent/temperature combinations for >90% yield.
What computational tools predict the compound’s photophysical properties (e.g., fluorescence)?
Q. Advanced Research Focus
- TD-DFT Calculations: Simulate UV-Vis spectra (e.g., Gaussian09 with B3LYP/6-311++G(d,p)) to predict λmax shifts from chromene’s π→π* transitions.
- Solvent Models: Include PCM (Polarizable Continuum Model) to account for solvent effects on fluorescence quantum yield .
Case Study: Analogous chromen-4-one derivatives show λmax ≈ 350–400 nm in ethanol, correlating with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
